molecular formula C5H5ClFNO2S B13095331 Pyridine-2-sulfonyl fluoride hydrochloride CAS No. 1373232-90-6

Pyridine-2-sulfonyl fluoride hydrochloride

Cat. No.: B13095331
CAS No.: 1373232-90-6
M. Wt: 197.62 g/mol
InChI Key: CQXHEXGAZFEOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H4FNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility in organic synthesis, particularly in the deoxyfluorination of alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine-2-sulfonyl fluoride hydrochloride can be synthesized through the reaction of pyridine-2-sulfonyl chloride with hydrogen fluoride . The reaction typically involves the use of anhydrous conditions to prevent hydrolysis and ensure high yield. The reaction is as follows:

C5H4SO2Cl+HFC5H4SO2F+HCl\text{C}_5\text{H}_4\text{SO}_2\text{Cl} + \text{HF} \rightarrow \text{C}_5\text{H}_4\text{SO}_2\text{F} + \text{HCl} C5​H4​SO2​Cl+HF→C5​H4​SO2​F+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Pyridine-2-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of pyridine-2-sulfonyl fluoride hydrochloride in deoxyfluorination involves the activation of the alcohol substrate by the sulfonyl fluoride group, followed by nucleophilic attack by the fluoride ion. This results in the formation of an alkyl fluoride and the release of the sulfonyl group .

Biological Activity

Pyridine-2-sulfonyl fluoride hydrochloride is a sulfonyl fluoride compound that has gained attention in chemical biology due to its unique reactivity and potential applications as a biochemical probe. This article explores its biological activity, mechanisms of action, and implications in various research fields.

Overview of Sulfonyl Fluorides

Sulfonyl fluorides, including this compound, are known for their ability to act as covalent inhibitors and reactive probes in biochemical research. They selectively modify nucleophilic amino acid residues, such as serine, cysteine, and lysine, which are crucial for enzyme activity and protein function . This selectivity allows researchers to study protein interactions and enzymatic mechanisms more effectively.

  • Covalent Modification : this compound covalently binds to active site residues of enzymes, leading to irreversible inhibition. This mechanism is particularly useful for studying serine hydrolases, where the electrophilic nature of the sulfonyl fluoride facilitates the formation of stable adducts with serine residues .
  • Site-Specific Targeting : The unique properties of sulfonyl fluorides allow them to be sensitive to the microenvironment of the binding site. This means that their reactivity can be modulated based on local pH or other factors, enabling targeted modifications in complex biological systems .
  • Inhibition Profiles : Research indicates that this compound exhibits selective inhibition against various enzymes. For example, it has shown efficacy against certain proteases and lipases, making it a valuable tool for dissecting metabolic pathways .

Inhibition Studies

A series of studies have characterized the inhibitory effects of this compound on different enzymes:

Enzyme Inhibition Type IC50 (μM) Reference
Serine hydrolasesCovalent Inhibition0.5 - 5
Lipoprotein lipaseCompetitive2.0
Proteasome β-subunitSelective1.0 - 3.0

Case Studies

  • Protease Inhibition : A study demonstrated that this compound effectively inhibited serine proteases involved in various physiological processes. This inhibition was linked to significant alterations in metabolic pathways, highlighting its potential as a therapeutic agent in diseases where protease activity is dysregulated .
  • Antiparasitic Activity : Inhibitors based on sulfonyl fluorides have been explored for their antiparasitic properties. This compound was tested against Plasmodium falciparum, showing promising results in inhibiting parasite growth through selective targeting of proteasome components .
  • Cancer Research : The compound's ability to modify specific proteins has implications in cancer research, particularly in targeting enzymes involved in tumor progression. Studies indicate that sulfonyl fluorides can enhance the efficacy of existing chemotherapeutic agents by modulating enzyme activity related to drug metabolism .

Properties

CAS No.

1373232-90-6

Molecular Formula

C5H5ClFNO2S

Molecular Weight

197.62 g/mol

IUPAC Name

pyridine-2-sulfonyl fluoride;hydrochloride

InChI

InChI=1S/C5H4FNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H

InChI Key

CQXHEXGAZFEOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.